Ulecaciclib

Description

Properties

CAS No. |

2075750-05-7 |

|---|---|

Molecular Formula |

C25H33FN8S |

Molecular Weight |

496.6 g/mol |

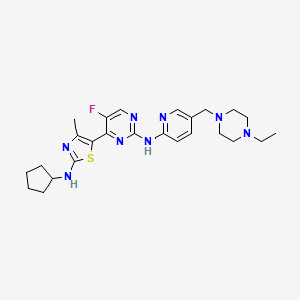

IUPAC Name |

N-cyclopentyl-5-[2-[[5-[(4-ethylpiperazin-1-yl)methyl]-2-pyridinyl]amino]-5-fluoropyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C25H33FN8S/c1-3-33-10-12-34(13-11-33)16-18-8-9-21(27-14-18)31-24-28-15-20(26)22(32-24)23-17(2)29-25(35-23)30-19-6-4-5-7-19/h8-9,14-15,19H,3-7,10-13,16H2,1-2H3,(H,29,30)(H,27,28,31,32) |

InChI Key |

POFVJRKJJBFPII-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=C(N=C(S4)NC5CCCC5)C)F |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Ulecaciclib in Cancer Cells

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a cyclin-dependent kinase (CDK) inhibitor, in cancer cells. The information presented is intended for a scientific audience and details the molecular targets, signaling pathways, and cellular effects of this investigational compound.

Introduction

This compound is an orally active, small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1] CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, transcription, and other fundamental cellular processes.[2] Dysregulation of CDK activity is a common feature in many human cancers, making them an attractive target for therapeutic intervention.[3] this compound has demonstrated anti-proliferative activity across a range of cancer cell lines and is currently under clinical development for the treatment of various solid tumors.[4]

Core Mechanism of Action

The primary anti-cancer mechanism of this compound is the inhibition of specific CDKs, leading to cell cycle arrest and a reduction in tumor cell proliferation.

This compound exhibits potent inhibitory activity against several key CDK-cyclin complexes that are crucial for cell cycle progression. Its primary targets are CDK4 and CDK6.[4] The binding of this compound to the ATP-binding pocket of these kinases prevents them from phosphorylating their substrates.[5]

In addition to CDK4 and CDK6, this compound also shows inhibitory effects on other CDKs, such as CDK2 and CDK7, although with different potencies.[1] The differential inhibition of various CDKs may contribute to its overall anti-tumor activity and toxicity profile.

The canonical pathway affected by CDK4/6 inhibitors like this compound is the Cyclin D-CDK4/6-Rb-E2F axis, which governs the G1 to S phase transition of the cell cycle.[6]

-

Inhibition of Rb Phosphorylation: In a normal G1 phase, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6.[2] This active complex then phosphorylates the Retinoblastoma (Rb) tumor suppressor protein.[2][7] this compound blocks this phosphorylation event.[8]

-

E2F Repression: When Rb is in its hypophosphorylated state, it binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for S-phase entry and DNA replication.[6]

-

G1 Cell Cycle Arrest: By maintaining Rb in its active, hypophosphorylated state, this compound effectively enforces a G1 cell cycle checkpoint, preventing cancer cells from progressing to the S phase and thereby halting their proliferation.[8][9]

The following diagram illustrates the signaling pathway modulated by this compound.

Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and halting G1-S cell cycle progression.

The inhibition of the CDK4/6 pathway by this compound results in several anti-cancer effects:

-

Anti-proliferative Activity: The primary outcome is a cytostatic effect, where cancer cells are arrested in the G1 phase and their proliferation is halted.[1] This has been observed across a variety of cancer cell lines.

-

Induction of Senescence: Prolonged cell cycle arrest induced by CDK4/6 inhibitors can lead to a state of cellular senescence.[9] This is a durable form of growth arrest characterized by specific morphological and metabolic changes.[9][10]

-

Apoptosis: In some cellular contexts, sustained treatment with CDK4/6 inhibitors can also lead to apoptosis (programmed cell death).[8][9]

Quantitative Data on this compound's Efficacy

The potency of this compound has been quantified through various preclinical assays.

The inhibitory constant (Ki) measures the binding affinity of this compound to its target kinases. Lower Ki values indicate higher potency.

| Target Kinase/Cyclin Complex | Ki Value |

| CDK4/Cyclin D1 | 0.2 nM[1] |

| CDK6/Cyclin D3 | 3 nM[1] |

| CDK2/Cyclin A | 0.62 µM[1] |

| CDK7/Cyclin H | 0.63 µM[1] |

Table 1: Inhibitory potency (Ki) of this compound against various CDK-cyclin complexes.

The half-maximal growth inhibition (GI50) represents the concentration of this compound required to inhibit the proliferation of cancer cells by 50%.

| Cancer Cell Line | Cancer Type | GI50 Value (µM) |

| A2780 | Ovarian | 0.04[1] |

| LNCaP | Prostate | 0.28[1] |

| H460 | Lung | 0.41[1] |

| MB453 | Breast | 0.62[1] |

| M229 | Melanoma | 0.83[1] |

| PANC1 | Pancreatic | 1.21[1] |

| Colo205 | Colon | 1.55[1] |

| U87 | Glioblastoma | 2.17[1] |

| T98G | Glioblastoma | 4.18[1] |

| U251 | Glioblastoma | 5.09[1] |

Table 2: Anti-proliferative activity (GI50) of this compound across a panel of human cancer cell lines after 72 hours of treatment.[1]

Key Experimental Protocols

The characterization of this compound's mechanism of action involves several standard in vitro and in vivo experimental methodologies.

-

Objective: To determine the inhibitory potency (Ki or IC50) of this compound against specific CDK-cyclin complexes.

-

Methodology:

-

Recombinant human CDK-cyclin enzymes are incubated with a specific peptide substrate and ATP (often radiolabeled [γ-³²P]ATP).

-

Varying concentrations of this compound are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically using phosphocellulose paper or beads.

-

The amount of incorporated radiolabel is quantified using a scintillation counter to determine the kinase activity.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values are then derived from the IC50 using the Cheng-Prusoff equation.

-

-

Objective: To measure the anti-proliferative effect (GI50) of this compound on cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

After treatment, the cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

-

Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 510 nm).

-

The GI50 is calculated from the dose-response curve of cell growth inhibition.

-

-

Objective: To confirm the on-target effect of this compound by assessing the phosphorylation status of Rb.

-

Methodology:

-

Cancer cells are treated with this compound at various concentrations for a defined period.

-

Cells are lysed to extract total proteins.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Rb (e.g., pRb Ser780) and total Rb.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the pRb signal relative to total Rb indicates target engagement.

-

The following diagram outlines a general workflow for these key experiments.

Caption: Workflow for determining this compound's in vitro potency and cellular activity.

Conclusion

This compound is a potent inhibitor of CDK4 and CDK6 that disrupts the cell cycle machinery in cancer cells. Its mechanism of action is centered on the inhibition of Rb phosphorylation, leading to a G1 phase arrest and a subsequent block in cellular proliferation. Preclinical data demonstrate its efficacy across a broad range of cancer cell lines, particularly those dependent on the CDK4/6-Rb pathway for growth. The ongoing clinical development of this compound will further elucidate its therapeutic potential in oncology.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound by Aucentra Therapeutics for Liver Cancer: Likelihood of Approval [pharmaceutical-technology.com]

- 5. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Abemaciclib induces atypical cell death in cancer cells characterized by formation of cytoplasmic vacuoles derived from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK inhibition steps up against breast cancer | Drug Discovery News [drugdiscoverynews.com]

- 9. researchgate.net [researchgate.net]

- 10. Revelation of cancer drug mechanism offers opportunities to improve patient outcomes [lms.mrc.ac.uk]

Ulecaciclib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulecaciclib (CAS No: 2075750-05-7) is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] It exhibits a multi-targeted profile, primarily inhibiting CDK4, CDK6, CDK2, and CDK9, key regulators of cell cycle progression and transcription.[1][3][4] This potent activity translates to broad anti-proliferative effects across various cancer cell lines and demonstrates anti-tumor efficacy in preclinical models.[1][3] Notably, this compound can cross the blood-brain barrier, suggesting its potential for treating central nervous system malignancies.[3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key preclinical data for this compound, along with detailed experimental protocols relevant to its evaluation.

Chemical and Physicochemical Properties

This compound is a synthetic organic compound belonging to the aminopyrimidine class of kinase inhibitors.[5][6] Its chemical identity and key physicochemical properties are summarized below.

| Identifier | Value |

| IUPAC Name | N-cyclopentyl-5-[2-[[5-[(4-ethylpiperazin-1-yl)methyl]-2-pyridinyl]amino]-5-fluoropyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine[5][7] |

| CAS Number | 2075750-05-7[5] |

| Molecular Formula | C25H33FN8S[1][5] |

| Molecular Weight | 496.6 g/mol [5] |

| Monoisotopic Mass | 496.25329242 Da[2][5] |

| SMILES String | CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=C(N=C(S4)NC5CCCC5)C)F[4][5] |

| InChIKey | POFVJRKJJBFPII-UHFFFAOYSA-N[5] |

Mechanism of Action: Dual Inhibition of Cell Cycle and Transcription

This compound exerts its anti-neoplastic effects by inhibiting multiple cyclin-dependent kinases, which are serine/threonine kinases crucial for regulating cell cycle progression and gene transcription.[8][9]

2.1. Inhibition of Cell Cycle Progression (CDK2, CDK4, CDK6)

The progression through the cell cycle is tightly controlled by the sequential activation of CDKs.[8] this compound potently inhibits the key kinases responsible for the G1 to S phase transition:

-

CDK4/6-Cyclin D Complex: In the G1 phase, mitogenic signals lead to the formation of the CDK4/6-Cyclin D complex. This complex phosphorylates the Retinoblastoma protein (Rb).[10][11]

-

Rb-E2F Pathway: Phosphorylation of Rb causes it to release the E2F transcription factor, which then activates the transcription of genes required for DNA replication and progression into the S phase.[8][12]

-

CDK2-Cyclin E Complex: E2F also promotes the expression of Cyclin E, which complexes with CDK2 to further phosphorylate Rb, creating a positive feedback loop that commits the cell to division.[8]

This compound's inhibition of CDK4, CDK6, and CDK2 prevents the phosphorylation of Rb, thereby maintaining it in its active, E2F-bound state.[11] This action blocks the G1-S transition, leading to cell cycle arrest and preventing tumor cell proliferation.[10]

Caption: this compound blocks G1-S transition by inhibiting CDK4/6 and CDK2.

2.2. Inhibition of Transcription (CDK9)

CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex.[9] This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), a critical step for releasing it from promoter-proximal pausing and enabling productive transcriptional elongation.[13] In many cancers, there is a high dependency on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC.[13] By inhibiting CDK9, this compound suppresses the transcription of these key survival proteins, which can lead to apoptosis in cancer cells.[9][13]

Caption: this compound inhibits CDK9, suppressing transcription of survival proteins.

Biological and Preclinical Data

3.1. Kinase Inhibitory Potency

This compound demonstrates potent inhibition against several key CDK complexes. The inhibitory constants (Ki) highlight its activity profile.

| Target Kinase/Cyclin Complex | Ki Value |

| CDK4 / Cyclin D1 | 0.2 nM[1][3] |

| CDK6 / Cyclin D3 | 3 nM[1][3] |

| CDK2 / Cyclin A | 0.62 µM[1][3] |

| CDK7 / Cyclin H | 0.63 µM[1][3] |

3.2. Anti-proliferative Activity in Cancer Cell Lines

This compound exhibits potent growth inhibition across a range of human cancer cell lines, with GI50 values (concentration for 50% growth inhibition) often in the nanomolar to low micromolar range.[1][3]

| Cell Line | Cancer Type | GI50 Value |

| A2780 | Ovarian | 0.04 µM (40 nM)[1][3] |

| Leukemia Cells | Leukemia | 10 nM[1][3] |

| LNCaP (LNC) | Prostate | 0.28 µM[1][3] |

| H460 | Lung | 0.41 µM[1][3] |

| MB453 | Breast | 0.62 µM[1][3] |

| M229 | Melanoma | 0.83 µM[1][3] |

| PANC-1 | Pancreatic | 1.21 µM[1][3] |

| Colo205 | Colon | 1.55 µM[1][3] |

| U87 | Glioblastoma | 2.17 µM[1][3] |

| T98G | Glioblastoma | 4.18 µM[1][3] |

| U251 | Glioblastoma | 5.09 µM[1][3] |

3.3. Pharmacokinetics and In Vivo Efficacy

Preclinical studies indicate that this compound has favorable pharmacokinetic properties, including oral bioavailability and the ability to penetrate the central nervous system.[3]

| Parameter | Species | Dose & Route | Value |

| Oral Bioavailability | Cynomolgus Monkey | 50 mg/kg, p.o. | ~21.8%[3] |

| Cmax | Cynomolgus Monkey | 50 mg/kg, p.o. | 643 ng/mL[3] |

| Tmax | Cynomolgus Monkey | 50 mg/kg, p.o. | 6.67 h[3] |

| Half-life (t1/2) | Cynomolgus Monkey | 50 mg/kg, p.o. | 8.34 h[3] |

| Brain/Plasma Ratio | Mouse | 2 mg/kg, i.v. | >1.2[3] |

| Brain/Plasma Ratio | Mouse | 10 mg/kg, p.o. | >0.7[3] |

In vivo studies using mouse xenograft models have demonstrated significant anti-tumor activity.

| Animal Model | Treatment | Outcome |

| U87 Glioblastoma Xenograft | 200 mg/kg, p.o. daily for 21 days | Markedly reduced tumor growth without overt toxicity.[1] |

| GBM Orthotopic Xenograft | 120 mg/kg, p.o. daily for 2 days | Inhibited tumor growth and increased life span ratio (ILS) by 154.8%.[1] |

| U87 GBM Xenograft | 25 mg/kg, p.o. daily for 10 days (with Temozolomide) | Significant anti-tumor efficacy in combination therapy.[3] |

Experimental Protocols

The following sections detail generalized methodologies for evaluating the activity of this compound.

4.1. In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of this compound against a specific CDK. Radiometric assays using [γ-32P] ATP are a classic and reliable method.[14][15]

Methodology:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Dilute purified, active CDK/cyclin enzyme complex to the desired concentration in kinase buffer.

-

Prepare a substrate solution (e.g., a specific peptide substrate or a protein like Histone H1) in kinase buffer.

-

Prepare a stock solution of this compound in 100% DMSO and create a serial dilution series.

-

Prepare an ATP solution containing a mix of cold ATP and [γ-32P] ATP.

-

-

Kinase Reaction:

-

In a microcentrifuge tube or 96-well plate, combine the CDK/cyclin enzyme, the substrate solution, and the diluted this compound (or DMSO for control).

-

Pre-incubate the mixture for 10-15 minutes at 30°C.

-

Initiate the reaction by adding the ATP mixture.

-

Incubate for a defined period (e.g., 30 minutes) at 30°C.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a quench solution (e.g., phosphoric acid or SDS-PAGE loading buffer).

-

Spot a portion of the reaction mixture onto a phosphocellulose membrane or filter paper.

-

Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-32P] ATP.

-

Quantify the incorporated radioactivity on the membrane using a scintillation counter.

-

Alternatively, the reaction can be stopped with SDS-PAGE buffer, run on a gel, and the phosphorylated substrate band visualized by autoradiography and quantified.[16]

-

-

Data Analysis:

-

Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

4.2. Cell Proliferation (GI50) Assay

This protocol describes a method to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (GI50).[3][17]

Methodology:

-

Cell Plating:

-

Culture cancer cells (e.g., U87, A2780) under standard conditions (37°C, 5% CO2).

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.[18]

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.1%.

-

Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include wells with medium and DMSO only as a negative control.

-

-

Incubation:

-

Viability Measurement:

-

Quantify cell viability using a suitable assay. An example is the CyQuant® Direct Cell Proliferation Assay, which uses a DNA-binding dye.[18]

-

Alternatively, use metabolic assays like CellTiter-Glo® (measures ATP) or AlamarBlue®.[17][19]

-

Follow the manufacturer's protocol for the chosen assay to measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

-

Data Analysis:

-

Subtract the background signal (from wells with medium only).

-

Normalize the data to the DMSO-treated control wells (representing 100% growth).

-

Plot the normalized cell growth (%) against the logarithm of the this compound concentration.

-

Use non-linear regression to fit a dose-response curve and calculate the GI50 value.

-

Caption: Workflow for determining GI50 via a cell proliferation assay.

4.3. In Vivo Tumor Xenograft Efficacy Study

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in an animal model.[1][20]

Methodology:

-

Animal Model and Tumor Implantation:

-

Use immunocompromised mice (e.g., CD-1 nude female mice, 5-6 weeks old).[1]

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 U87 cells) into the flank of each mouse.

-

Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

-

-

Randomization and Treatment:

-

Randomize the tumor-bearing mice into treatment and control groups (e.g., n=8-10 mice/group).

-

Prepare the vehicle control and the this compound formulation. This compound can be suspended in a vehicle like 0.5% carboxymethyl cellulose for oral gavage.[1]

-

Administer the treatment daily via the chosen route (e.g., oral gavage) at the desired dose (e.g., 200 mg/kg).[1] The control group receives the vehicle only.

-

-

Monitoring and Endpoints:

-

Measure tumor volume (e.g., using calipers, Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

-

Monitor the animals for any signs of toxicity.

-

The study endpoint can be a fixed duration (e.g., 21 days) or when tumors in the control group reach a predetermined maximum size.[1]

-

-

Data Analysis:

-

Plot the mean tumor volume for each group over time.

-

Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

-

Analyze the statistical significance of the differences in tumor volume between groups.

-

Evaluate toxicity based on body weight changes and clinical observations.

-

Caption: Workflow for a subcutaneous tumor xenograft efficacy study.

References

- 1. This compound I CAS#: 2075750-05-7 I inhibitor of cyclin-dependent kinase (CDK) I InvivoChem [invivochem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|CAS 2075750-05-7|DC Chemicals [dcchemicals.com]

- 5. This compound | C25H33FN8S | CID 126535127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. This compound (CAS No. 2075750-05-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 8. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. targetedonc.com [targetedonc.com]

- 13. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. en.ice-biosci.com [en.ice-biosci.com]

- 20. researchgate.net [researchgate.net]

Ulecaciclib: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ulecaciclib (also known as Auceliciclib) is a potent and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are critical regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. This compound's ability to selectively target the CDK4/6 pathway leads to cell cycle arrest and subsequent inhibition of tumor growth. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, tailored for professionals in the field of drug development and oncology research.

Discovery of this compound

The discovery of this compound emerged from research focused on identifying novel kinase inhibitors with therapeutic potential in oncology. The core chemical scaffold of this compound is a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine. This class of compounds was investigated for its ability to inhibit various protein kinases. Through a focused medicinal chemistry effort, structure-activity relationship (SAR) studies led to the identification of this compound as a highly potent and selective inhibitor of CDK4 and CDK6.

A key publication and associated patent describe the synthesis and evaluation of a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives. Within this series, the compound later named this compound was identified as a lead candidate due to its superior potency and pharmacological properties.

Mechanism of Action: Targeting the Cell Cycle

This compound exerts its anti-cancer effects by inhibiting the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, a critical checkpoint in the G1 phase of the cell cycle.

In normal cell proliferation, mitogenic signals lead to the expression of Cyclin D, which then binds to and activates CDK4 and CDK6. This active complex phosphorylates the Retinoblastoma protein (Rb). Phosphorylated Rb (p-Rb) releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to division. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. This compound competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and effectively halting the cell cycle in the G1 phase.

Synthesis Pathway of this compound

The synthesis of this compound can be achieved through a multi-step process. A key final step involves a Buchwald-Hartwig amination reaction. The overall synthetic strategy is outlined below.

A detailed, step-by-step synthesis is described in the patent literature (e.g., WO 2017/108781 A1). The process generally involves the synthesis of two key intermediates, followed by their coupling.

Step 1: Synthesis of Intermediate A The synthesis of 5-(2-amino-5-fluoropyrimidin-4-yl)-N-cyclopentyl-4-methylthiazol-2-amine involves the construction of the substituted thiazole-pyrimidine core. This is typically achieved through a series of condensation and cyclization reactions starting from smaller, commercially available building blocks.

Step 2: Synthesis of Intermediate B The synthesis of 1-((6-bromopyridin-3-yl)methyl)-4-ethylpiperazine involves the functionalization of a bromopyridine derivative with the ethylpiperazine moiety.

Step 3: Buchwald-Hartwig Amination The final key step is the palladium-catalyzed cross-coupling of Intermediate A and Intermediate B. This reaction forms the crucial amine linkage between the pyrimidine and pyridine rings, yielding the final this compound molecule. The reaction is typically carried out in the presence of a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), a phosphine ligand like Xantphos, and a base such as sodium tert-butoxide (t-BuONa) in an appropriate solvent like dioxane.

Biological Activity and Pharmacokinetics

The biological activity of this compound has been characterized through a series of in vitro and in vivo studies.

In Vitro Kinase Inhibitory Activity

The inhibitory potency of this compound against various cyclin-dependent kinases was determined using kinase assays.

| Target Kinase | Ki (nM) |

| CDK4/Cyclin D1 | 0.2 |

| CDK6/Cyclin D3 | 3 |

| CDK2/Cyclin A | 620 |

| CDK7/Cyclin H | 630 |

| Table 1: Inhibitory constants (Ki) of this compound against various CDK complexes. |

In Vitro Anti-proliferative Activity

The anti-proliferative effects of this compound were evaluated against a panel of human cancer cell lines using cell viability assays.

| Cell Line | Cancer Type | GI50 (µM) |

| A2780 | Ovarian | 0.04 |

| LNCaP | Prostate | 0.28 |

| H460 | Lung | 0.41 |

| MB-453 | Breast | 0.62 |

| M229 | Melanoma | 0.83 |

| PANC-1 | Pancreatic | 1.21 |

| Colo205 | Colon | 1.55 |

| U87 | Glioblastoma | 2.17 |

| T98G | Glioblastoma | 4.18 |

| U251 | Glioblastoma | 5.09 |

| Table 2: 50% growth inhibition (GI50) concentrations of this compound in various cancer cell lines. |

In Vivo Pharmacokinetics

Pharmacokinetic studies in animal models have demonstrated that this compound possesses favorable properties for oral administration.

| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | AUC(0-24) (ng·h/mL) | Oral Bioavailability (%) |

| Cynomolgus Monkey | 50 | p.o. | 6.67 | 643 | 9543 | 21.8 |

| Table 3: Pharmacokinetic parameters of this compound in male cynomolgus monkeys. |

Experimental Protocols

The following are representative protocols for the key assays used to characterize this compound.

CDK4/Cyclin D1 Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.

Materials:

-

Recombinant human CDK4/Cyclin D1 enzyme

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

Substrate (e.g., recombinant Retinoblastoma protein fragment)

-

ATP

-

This compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well opaque plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer.

-

In a 384-well plate, add the diluted this compound or DMSO control.

-

Add the CDK4/Cyclin D1 enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 37°C for a defined period (e.g., 40 minutes).

-

Stop the reaction by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT-Based)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Remove the medium and add fresh medium containing serial dilutions of this compound or a DMSO vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control and determine the GI50 value.

Conclusion and Future Directions

This compound is a promising CDK4/6 inhibitor with potent anti-proliferative activity across a range of cancer cell lines and favorable pharmacokinetic properties. Its distinct chemical structure and ability to cross the blood-brain barrier may offer advantages in treating certain malignancies, such as glioblastoma. Ongoing and future clinical trials will further elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents. Further research into biomarkers of response to this compound will be crucial for patient selection and optimizing its clinical application.

In Vitro Anti-proliferative Activity of Ulecaciclib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulecaciclib (CDK116) is a potent and orally active small molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative activity across a range of cancer cell lines. This technical guide provides a comprehensive overview of the in vitro activity of this compound, detailing its inhibitory profile, anti-proliferative effects, and the underlying mechanism of action. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Introduction

Cyclin-dependent kinases are a family of serine/threonine kinases that play a critical role in the regulation of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound has emerged as a promising CDK inhibitor with a distinct inhibitory profile. This guide summarizes the key in vitro data for this compound and provides detailed experimental methodologies for its evaluation.

Quantitative Data on In Vitro Activity

The in vitro activity of this compound has been characterized by its inhibitory constants (Ki) against various CDK-cyclin complexes and its growth inhibitory (GI50) effects on a panel of human cancer cell lines.

Table 1: Inhibitory Activity (Ki) of this compound against Cyclin-Dependent Kinases

| CDK/Cyclin Complex | Ki (nM) |

| CDK4/Cyclin D1 | 0.2 |

| CDK6/Cyclin D3 | 3 |

| CDK2/Cyclin A | 620 |

| CDK7/Cyclin H | 630 |

Data sourced from publicly available information.

Table 2: In Vitro Anti-proliferative Activity (GI50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| A2780 | Ovarian Cancer | 0.04 |

| LNCaP | Prostate Cancer | 0.28 |

| H460 | Lung Cancer | 0.41 |

| MB453 | Breast Cancer | 0.62 |

| M229 | Melanoma | 0.83 |

| PANC1 | Pancreatic Cancer | 1.21 |

| Colo205 | Colon Cancer | 1.55 |

| U87 | Glioblastoma | 2.17 |

| T98G | Glioblastoma | 4.18 |

| U251 | Glioblastoma | 5.09 |

| Leukemia Cells | Leukemia | 0.01 |

Data represents a 72-hour treatment period and is sourced from publicly available information.

Mechanism of Action

This compound exerts its anti-proliferative effects primarily through the inhibition of CDK2 and CDK9.

-

CDK2 Inhibition and Cell Cycle Arrest: CDK2, in complex with cyclin E and cyclin A, is essential for the G1/S and S phase transitions of the cell cycle. By inhibiting CDK2, this compound prevents the phosphorylation of key substrates, including the retinoblastoma protein (Rb). This leads to a G1 phase cell cycle arrest, thereby halting cell proliferation.

-

CDK9 Inhibition and Transcriptional Repression: CDK9 is a component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 by this compound leads to a decrease in the transcription of these pro-survival genes, ultimately promoting apoptosis in cancer cells.

Ulecaciclib Target Engagement in Solid Tumors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ulecaciclib is a cyclin-dependent kinase (CDK) inhibitor with potent activity against CDK2, CDK4, and CDK6. Its mechanism of action centers on the inhibition of the cell cycle, a fundamental process dysregulated in cancer. Specifically, by targeting CDK2/cyclin E and CDK4/6/cyclin D complexes, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor. Hypophosphorylated Rb remains active, sequestering E2F transcription factors and thereby halting the cell cycle at the G1/S transition. This guide provides a comprehensive overview of the preclinical and clinical evaluation of this compound's target engagement in solid tumors, including detailed experimental protocols and quantitative data to facilitate further research and development.

Note on Data: Publicly available quantitative preclinical and clinical data specifically for this compound is limited. Therefore, to illustrate the expected pharmacodynamic effects and target engagement of a potent CDK2/4/6 inhibitor, representative data from other well-characterized CDK inhibitors targeting the same pathway are presented in the following tables. These data should be considered illustrative of the methodologies and expected outcomes when evaluating a compound like this compound.

Mechanism of Action: The CDK2/Cyclin E Axis

The progression of cells from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint controlled by the activity of CDK2 in complex with its regulatory partner, cyclin E. In many solid tumors, this pathway is hyperactivated through various mechanisms, including amplification or overexpression of the CCNE1 gene (encoding cyclin E).

This compound, as a potent inhibitor of CDK2, directly interferes with this process. By binding to the ATP-binding pocket of CDK2, it prevents the kinase from phosphorylating its key substrate, the retinoblastoma protein (Rb). This leads to cell cycle arrest and an inhibition of tumor cell proliferation.

Caption: this compound's inhibition of the CDK4/6-Cyclin D-Rb pathway.

Quantitative Assessment of Target Engagement

The engagement of this compound with its targets, CDK2 and CDK4/6, can be quantified through various preclinical and clinical assays. The following tables summarize key parameters.

Table 1: In Vitro Potency of this compound

| Target | Ki (nM) | Reference |

| CDK2/Cyclin A | 620 | [1] |

| CDK4/Cyclin D1 | 0.2 | [1] |

| CDK6/Cyclin D3 | 3 | [1] |

| CDK7/Cyclin H | 630 | [1] |

Table 2: Anti-proliferative Activity of this compound in Solid Tumor Cell Lines

| Cell Line | Tumor Type | GI50 (µM) | Reference |

| U87 | Glioblastoma | 2.17 | [1] |

| U251 | Glioblastoma | 5.09 | [1] |

| T98G | Glioblastoma | 4.18 | [1] |

| MB453 | Breast Cancer | 0.62 | [1] |

| Colo205 | Colon Cancer | 1.55 | [1] |

| H460 | Lung Cancer | 0.41 | [1] |

| A2780 | Ovarian Cancer | 0.04 | [1] |

| PANC1 | Pancreatic Cancer | 1.21 | [1] |

| LNCaP | Prostate Cancer | 0.28 | [1] |

| M229 | Melanoma | 0.83 | [1] |

Table 3: Illustrative Preclinical Pharmacodynamic (PD) Biomarkers for a CDK2/4/6 Inhibitor

This table presents representative data from a well-characterized CDK4/6 inhibitor to illustrate expected pharmacodynamic effects.

| Tumor Model | Treatment Group (Dose) | % Inhibition of Rb Phosphorylation (Ser780) | Fold Change in Ki-67 Expression | Reference |

| MCF-7 Xenograft | Vehicle | 0% | 1.0 | [2] |

| MCF-7 Xenograft | CDK4/6 Inhibitor (25 mg/kg) | 65% | 0.4 | [2] |

| MCF-7 Xenograft | CDK4/6 Inhibitor (50 mg/kg) | 85% | 0.2 | [2] |

| Calu-3 Xenograft | Vehicle | 0% | 1.0 | [3] |

| Calu-3 Xenograft | CDK4/6 Inhibitor (50 mg/kg) | 70% | 0.3 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's target engagement.

Western Blot for Phosphorylated and Total Rb

This protocol allows for the quantification of the inhibition of Rb phosphorylation.

1. Cell Lysis and Protein Extraction:

-

Culture tumor cells to 70-80% confluency and treat with desired concentrations of this compound for a specified time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine protein concentration using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser780, Ser807/811) and total Rb overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection and Quantification:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a digital imaging system.

-

Quantify band intensities using densitometry software. Normalize the phospho-Rb signal to the total Rb signal.

Caption: Western Blot workflow for assessing Rb phosphorylation.

Immunohistochemistry (IHC) for Cyclin E

This protocol is for the semi-quantitative assessment of cyclin E expression in tumor tissue.

1. Tissue Preparation:

-

Fix fresh tumor tissue in 10% neutral buffered formalin and embed in paraffin (FFPE).

-

Cut 4-5 µm sections and mount on charged slides.

2. Deparaffinization and Rehydration:

-

Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

3. Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

4. Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a protein block solution.

-

Incubate with a primary antibody against Cyclin E overnight at 4°C.

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody.

-

Wash with PBS.

-

Apply a streptavidin-HRP conjugate.

5. Visualization and Counterstaining:

-

Visualize with a DAB chromogen substrate.

-

Counterstain with hematoxylin.

6. Dehydration and Mounting:

-

Dehydrate through a graded series of ethanol to xylene.

-

Mount with a permanent mounting medium.

7. Analysis:

-

Score the intensity and percentage of positive tumor cells under a microscope.

Caption: Immunohistochemistry workflow for Cyclin E detection.

Clinical Development and Future Directions

While specific clinical trial data for this compound in solid tumors is not yet widely published, the development of selective CDK2 inhibitors is an active area of research. Clinical trials with other CDK2 inhibitors have shown promising early results, particularly in tumors with CCNE1 amplification or those that have developed resistance to CDK4/6 inhibitors.[4][5][6][7]

The logical relationship between target engagement and clinical response for a CDK2 inhibitor like this compound is illustrated below.

Caption: Logical flow from target engagement to clinical response.

Future research on this compound will likely focus on identifying patient populations most likely to benefit, through the use of biomarkers such as CCNE1 amplification and Rb proficiency. Combination strategies with other targeted agents or chemotherapies are also a promising avenue for further investigation to overcome potential resistance mechanisms.

References

- 1. Systematic Modeling and Design Evaluation of Unperturbed Tumor Dynamics in Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell cycle and beyond: Exploiting new RB1 controlled mechanisms for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Modeling Drug Responses and Evolutionary Dynamics Using Patient-Derived Xenografts Reveals Precision Medicine Strategies for Triple-Negative Breast Cancer | Semantic Scholar [semanticscholar.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. researchgate.net [researchgate.net]

- 6. RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI Insight - RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes [insight.jci.org]

Preclinical Profile of Ulecaciclib: A Brain-Penetrant CDK4/6 Inhibitor for Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of Ulecaciclib (also known as Auceliciclib or AU3-14), a novel, orally bioavailable, and potent cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor with significant potential for the treatment of glioblastoma (GBM). A key characteristic of this compound is its ability to penetrate the blood-brain barrier, a critical feature for targeting brain tumors.[1][2][3] Preclinical evidence demonstrates its efficacy in relevant GBM models, both as a monotherapy and in combination with the standard-of-care chemotherapy, temozolomide.[1]

Mechanism of Action and Preclinical Rationale

This compound is a highly selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1] In many cancers, including glioblastoma, the cyclin D-CDK4/6-INK4-Rb pathway is frequently dysregulated, leading to uncontrolled cell proliferation.[1][4] this compound is designed to restore cell cycle control by specifically targeting CDK4 and CDK6.[1] Its ability to cross the blood-brain barrier addresses a major challenge in the treatment of glioblastoma, as many therapeutic agents are unable to reach the tumor site in effective concentrations.[1][2][3] Preclinical studies have shown that this compound induces G1/G0 cell cycle arrest and senescence in CDK4-amplified glioblastoma cell lines.[4]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | Kᵢ (nM) |

| CDK4/Cyclin D1 | 0.2 |

| CDK6/Cyclin D3 | 3 |

| CDK2/Cyclin A | 620 |

| CDK7/Cyclin H | 630 |

Data sourced from commercially available information on this compound.

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | GI₅₀ (nM) |

| Leukemia Cells | Leukemia | 10 |

GI₅₀ (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth. Data sourced from commercially available information on this compound.

Table 3: In Vivo Efficacy in a U87 Glioblastoma Xenograft Model

| Animal Model | Treatment | Key Findings |

| CD1 nu/nu female mice with subcutaneous U87 GBM xenografts | This compound | Markedly reduced tumor growth without overt toxicity. |

| Inhibited tumor growth on day 21. | ||

| Increased life span ratio (ILS) of 154.8%. |

Data sourced from commercially available information on this compound.

Table 4: Pharmacokinetic Profile in Cynomolgus Monkeys

| Parameter | Value |

| Dose | 50 mg/kg (oral) |

| Oral Bioavailability | ~21.8% |

| Tₘₐₓ | 6.67 h |

| Cₘₐₓ | 643 ng/mL |

| AUC₀₋₂₄ | 9543 ng·h/mL |

| t₁/₂ | 8.34 h |

Data sourced from commercially available information on this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are outlined below.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound against a panel of cyclin-dependent kinases.

-

Methodology:

-

Recombinant human CDK/cyclin complexes (CDK4/Cyclin D1, CDK6/Cyclin D3, CDK2/Cyclin A, CDK7/Cyclin H) are used.

-

The kinase reaction is initiated by adding ATP and a appropriate substrate (e.g., a peptide derived from Retinoblastoma protein, Rb).

-

This compound is added at various concentrations to determine its inhibitory effect.

-

The amount of phosphorylated substrate is quantified, typically using a radioisotope assay (³³P-ATP) or a non-radioactive method like fluorescence polarization or luminescence-based assays.

-

The concentration of this compound that inhibits 50% of the kinase activity (IC₅₀) is calculated. Kᵢ values are then determined from the IC₅₀ values using the Cheng-Prusoff equation.

-

Cell Viability Assay (MTT Assay)

-

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

-

Methodology:

-

Glioblastoma cells (e.g., U87) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound or vehicle control (e.g., DMSO).

-

After a specified incubation period (e.g., 72 hours), the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and the GI₅₀ value is calculated.

-

In Vivo Glioblastoma Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Cell Implantation: Human glioblastoma cells (e.g., U87) are harvested and suspended in a suitable medium, often mixed with Matrigel to enhance tumor formation. The cell suspension is then subcutaneously or orthotopically (intracranially) injected into immunocompromised mice (e.g., CD1 nude or BALB/c nude).

-

Tumor Growth Monitoring: For subcutaneous models, tumor volume is measured regularly using calipers (Volume = (length × width²)/2). For orthotopic models, tumor growth can be monitored using non-invasive imaging techniques like bioluminescence imaging (if cells are engineered to express luciferase) or magnetic resonance imaging (MRI).

-

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule. The control group receives the vehicle.

-

Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoints are typically tumor growth inhibition and increase in lifespan. At the end of the study, tumors are excised and weighed.

-

Toxicity Assessment: Animal body weight and general health are monitored throughout the experiment to assess for any treatment-related toxicity.

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the CDK4/6 signaling pathway.

-

Methodology:

-

Glioblastoma cells are treated with this compound or vehicle control for a specified time.

-

Cells are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Rb, total Rb, CDK4, CDK6, and a loading control like β-actin or GAPDH).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein levels.

-

Visualizations

Signaling Pathway of this compound in Glioblastoma

Caption: this compound inhibits the CDK4/6-Rb signaling pathway.

Experimental Workflow for In Vivo Glioblastoma Xenograft Study

References

Ulecaciclib's Effect on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulecaciclib is a potent, orally active small molecule inhibitor of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound exhibits inhibitory activity against a panel of CDKs, primarily targeting CDK2, CDK4, CDK6, and CDK7.[1] This multi-targeted approach allows this compound to disrupt the cell cycle at multiple checkpoints, leading to potent anti-proliferative effects in various cancer cell lines, including leukemia and ovarian cancer.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound on cell cycle progression, supported by representative data and detailed experimental protocols.

Mechanism of Action: Inhibition of G1/S Phase Transition

The progression of a cell through the G1 phase and into the S phase of the cell cycle is tightly controlled by the activity of CDK4/6 and CDK2. In response to mitogenic signals, D-type cyclins are synthesized and bind to CDK4 and CDK6. The active Cyclin D-CDK4/6 complexes then phosphorylate the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for S-phase entry. Phosphorylation of Rb by CDK4/6 leads to its inactivation and the release of E2F, which then activates the transcription of genes encoding proteins essential for DNA replication, such as Cyclin E.

Cyclin E subsequently binds to and activates CDK2, which further phosphorylates Rb, creating a positive feedback loop that ensures a unidirectional transition into the S phase. This compound, by inhibiting CDK4 and CDK6, prevents the initial phosphorylation of Rb, thus maintaining it in its active, growth-suppressive state. This leads to the sequestration of E2F and a subsequent block in the G1/S transition, resulting in a G1 cell cycle arrest.[2] Furthermore, inhibition of CDK2 by this compound reinforces this G1 arrest by preventing the subsequent hyperphosphorylation of Rb.

Caption: this compound's mechanism of action on the G1/S cell cycle checkpoint.

Quantitative Data on Cell Cycle Arrest

The primary cellular effect of this compound is the induction of a G1 phase cell cycle arrest. This effect is both dose- and time-dependent. The following tables present representative data on the effects of this compound on the cell cycle distribution of a human leukemia cell line (e.g., MOLM-13) as determined by flow cytometry.

Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution (48h Treatment)

| This compound Conc. (nM) | % G1 Phase | % S Phase | % G2/M Phase |

| 0 (Vehicle) | 45.2 ± 2.1 | 40.5 ± 1.8 | 14.3 ± 1.5 |

| 10 | 60.1 ± 2.5 | 28.3 ± 1.9 | 11.6 ± 1.2 |

| 50 | 75.8 ± 3.0 | 15.1 ± 1.5 | 9.1 ± 1.0 |

| 100 | 85.3 ± 2.8 | 8.2 ± 1.1 | 6.5 ± 0.9 |

Table 2: Time-Dependent Effect of this compound (50 nM) on Cell Cycle Distribution

| Time (hours) | % G1 Phase | % S Phase | % G2/M Phase |

| 0 | 45.2 ± 2.1 | 40.5 ± 1.8 | 14.3 ± 1.5 |

| 12 | 55.9 ± 2.3 | 32.7 ± 2.0 | 11.4 ± 1.3 |

| 24 | 68.4 ± 2.7 | 20.6 ± 1.7 | 11.0 ± 1.1 |

| 48 | 75.8 ± 3.0 | 15.1 ± 1.5 | 9.1 ± 1.0 |

| 72 | 82.1 ± 3.1 | 10.5 ± 1.3 | 7.4 ± 0.9 |

Effects on Key Cell Cycle Regulatory Proteins

The induction of G1 arrest by this compound is accompanied by changes in the expression and phosphorylation status of key cell cycle regulatory proteins. Western blot analysis is a standard method to assess these changes.

Table 3: Effect of this compound on Cell Cycle Regulatory Proteins (48h Treatment)

| This compound Conc. (nM) | p-Rb (Ser780) (Relative Level) | Total Rb (Relative Level) | Cyclin D1 (Relative Level) | p27Kip1 (Relative Level) |

| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 |

| 10 | 0.45 | 0.98 | 0.72 | 1.5 |

| 50 | 0.15 | 0.95 | 0.41 | 2.1 |

| 100 | 0.05 | 0.92 | 0.25 | 2.8 |

Experimental Protocols

Flow Cytometry for Cell Cycle Analysis

This protocol describes a standard procedure for analyzing the cell cycle distribution of a cancer cell line treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A (10 mg/mL stock)

-

Propidium Iodide (1 mg/mL stock)

-

Triton X-100

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight (for adherent cells). Treat cells with various concentrations of this compound or vehicle control for the desired time points.

-

Cell Harvest: For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, collect by centrifugation.

-

Washing: Wash the cells once with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the FL2-A (PI fluorescence area) parameter to visualize the DNA content. Gate on single cells to exclude doublets and aggregates. The G1 peak should be at 2N DNA content, and the G2/M peak at 4N DNA content. Cells in S phase will have DNA content between 2N and 4N. Analyze the data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Western Blotting for Cell Cycle Proteins

This protocol outlines the procedure for detecting changes in the expression and phosphorylation of key cell cycle proteins in response to this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Rb (Ser780), anti-Rb, anti-Cyclin D1, anti-p27Kip1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described for the flow cytometry protocol. After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

This compound is a potent inhibitor of key cell cycle-regulating CDKs, leading to a robust G1 phase arrest in cancer cells. Its mechanism of action is centered on the inhibition of CDK4/6 and CDK2, which prevents the phosphorylation and inactivation of the Rb tumor suppressor protein. This guide provides a comprehensive technical overview of this compound's effects on cell cycle progression, including representative quantitative data and detailed experimental protocols for its characterization. The presented information underscores the potential of this compound as a targeted therapeutic agent for cancers with a dysregulated cell cycle. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and patient populations most likely to benefit.

References

Methodological & Application

Ulecaciclib: In Vitro Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulecaciclib is a potent and orally active inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative activity across a range of cancer cell lines. This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound, including its mechanism of action, key signaling pathways, and methodologies for assessing its biological effects. Quantitative data on its inhibitory activity and cellular effects are summarized, and workflows for cell viability, apoptosis, and cell cycle analysis are presented with visual diagrams to facilitate experimental design.

Mechanism of Action

This compound primarily exerts its anti-cancer effects by inhibiting the activity of several key cyclin-dependent kinases, which are crucial regulators of cell cycle progression.[1] Dysregulation of the cell cycle is a hallmark of cancer, and CDKs are often hyperactivated in malignant cells, driving uncontrolled proliferation.[2] this compound has been shown to inhibit the following CDK-cyclin complexes with varying potencies:

-

CDK2/Cyclin A and CDK2/Cyclin E: These complexes are essential for the G1 to S phase transition of the cell cycle.[3] Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis.

-

CDK4/Cyclin D1 and CDK6/Cyclin D3: These complexes control the G1 phase progression by phosphorylating the retinoblastoma protein (Rb).[1][4] Inhibition of CDK4 and CDK6 prevents Rb phosphorylation, leading to G1 arrest.[5]

-

CDK7/Cyclin H: This complex acts as a CDK-activating kinase (CAK) and is also involved in the regulation of transcription.

By targeting these specific CDKs, this compound effectively halts the cell cycle at the G1/S checkpoint, thereby inhibiting the proliferation of cancer cells.

Signaling Pathway Diagram

Caption: this compound inhibits CDK4/6 and CDK2, preventing Rb phosphorylation and blocking cell cycle progression.

Quantitative Data

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

| Target Complex | Ki |

| CDK2/Cyclin A | 0.62 µM |

| CDK4/Cyclin D1 | 0.2 nM |

| CDK6/Cyclin D3 | 3 nM |

| CDK7/Cyclin H | 0.63 µM |

Data sourced from MedchemExpress.[6]

Table 2: Anti-proliferative Activity (GI50) of this compound in Cancer Cell Lines (72-hour treatment)

| Cell Line | Cancer Type | GI50 |

| Leukemia Cells | Leukemia | 10 nM |

| A2780 | Ovarian | 40 nM |

| LNCaP | Prostate | 0.28 µM |

| H460 | Lung | 0.41 µM |

| MB453 | Breast | 0.62 µM |

| M229 | Melanoma | 0.83 µM |

| PANC1 | Pancreatic | 1.21 µM |

| Colo205 | Colon | 1.55 µM |

| U87 | Glioblastoma | 2.17 µM |

| T98G | Glioblastoma | 4.18 µM |

| U251 | Glioblastoma | 5.09 µM |

Data sourced from MedchemExpress.[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[7]

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.[8] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[9]

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of interest

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the GI50 value (and 2x, 5x GI50) for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Data Acquisition: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Caption: Correlation between cell state and Annexin V/PI staining in apoptosis assays.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.[10]

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of interest

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. After attachment, treat with this compound at concentrations around the GI50 value for 24 hours.

-

Cell Harvesting: Harvest the cells, wash with PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples by flow cytometry, measuring the fluorescence intensity of PI.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

Caption: Step-by-step workflow for cell cycle analysis using propidium iodide staining.

Conclusion

This compound is a potent CDK inhibitor with significant in vitro anti-cancer activity. The protocols provided herein offer a comprehensive framework for researchers to investigate the cellular effects of this compound. These assays are fundamental for characterizing its mechanism of action, determining its potency in various cancer models, and providing a basis for further preclinical and clinical development. Careful execution of these experiments will yield valuable insights into the therapeutic potential of this compound.

References

- 1. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Cyclin E-Cdk-2 Complex Represses Lung Cancer Growth by Triggering Anaphase Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Apoptosis Assays - Araceli Biosciences [aracelibio.com]

- 9. Fluorochrome-Labeled Inhibitors of Caspases: Expedient In Vitro and In Vivo Markers of Apoptotic Cells for Rapid Cytometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cancer.wisc.edu [cancer.wisc.edu]

Application Notes and Protocols: Ulecaciclib in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulecaciclib is an orally active, potent inhibitor of cyclin-dependent kinases (CDKs), with significant activity against CDK2, CDK4, and CDK6.[1] These kinases are crucial regulators of the cell cycle, and their dysregulation is a common feature in many cancers. This compound's ability to arrest the cell cycle makes it a promising candidate for cancer therapy. Notably, it has the ability to cross the blood-brain barrier, suggesting its potential for treating central nervous system (CNS) malignancies.[1] These application notes provide a comprehensive overview of the recommended dosages, formulation, and experimental protocols for utilizing this compound in preclinical in vivo mouse models.

Mechanism of Action: CDK Inhibition

This compound exerts its anti-tumor effects by inhibiting key cyclin-dependent kinases, which prevents the phosphorylation of the retinoblastoma (Rb) protein. This action blocks the cell cycle transition from the G1 to the S phase, thereby inhibiting cancer cell proliferation.

Caption: Simplified signaling pathway of CDK4/6 inhibition by this compound.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo studies.

-

Oral Bioavailability: this compound is orally active.[1] In male cynomolgus monkeys, a 50 mg/kg oral dose resulted in a bioavailability of approximately 21.8%.[1]

-

Blood-Brain Barrier Penetration: A key feature of this compound is its ability to cross the blood-brain barrier.[1] In mice, brain-to-plasma concentration ratios were found to be greater than 1.2 for intravenous administration and greater than 0.7 for oral administration, making it a suitable candidate for intracranial tumor models.[1]

Recommended Dosage and Administration

The dosage of this compound can vary depending on the tumor model, treatment regimen (monotherapy vs. combination), and study objectives. All administrations are typically performed via oral gavage (p.o.).

| Tumor Model | Dosage | Dosing Schedule | Treatment Duration | Regimen | Source |

| General Xenograft | 200 mg/kg | Daily | 21 days | Monotherapy | [1] |

| Glioblastoma (Orthotopic) | 120 mg/kg | Daily | 2 days | Monotherapy | [1] |

| Combination Study | 25 mg/kg | Daily | 10 days | Combination with Temozolomide (TMZ) | [1] |

Formulation Protocol

While specific formulation details for this compound are not always published, a standard approach for preparing a suspension for oral gavage in preclinical studies can be followed. The goal is to create a uniform suspension that can be accurately dosed.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% w/v Methylcellulose in sterile water, 50 mM sodium lactate pH 4[2])

-

Mortar and pestle or homogenizer

-

Sterile water or saline

-

Magnetic stirrer and stir bar

-

Calibrated oral gavage needles

Protocol:

-

Calculate Required Amount: Determine the total amount of this compound and vehicle needed for the entire study cohort, including a small excess to account for any loss during preparation.

-

Weigh this compound: Accurately weigh the required amount of this compound powder.

-

Prepare Vehicle: Prepare the chosen vehicle solution (e.g., 0.5% methylcellulose).

-